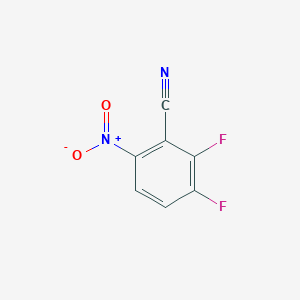

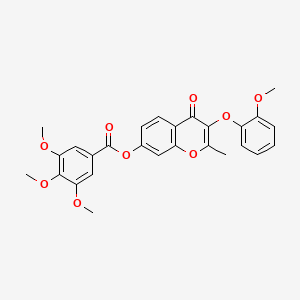

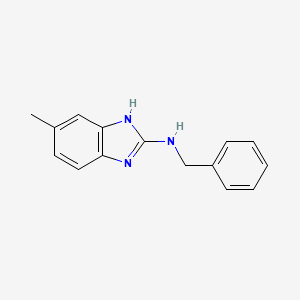

N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, also known as MIA-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a sulfanylacetamide derivative with potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.

Scientific Research Applications

Anti-Helicobacter pylori Agent

The compound has been studied for its potential as an anti-Helicobacter pylori agent. A scaffold derived from this compound showed potent and selective activity against the gastric pathogen Helicobacter pylori. The specific carbamate derivative displayed low minimum inhibitory concentration (MIC) values against various clinically relevant H. pylori strains, including strains resistant to metronidazole or clarithromycin. Additionally, it exhibited minimal activity against other pathogenic or commensal microorganisms, suggesting its targeted action. The rate of resistance development against this compound was clinically acceptable, and pharmacokinetic studies suggested adequate in vivo exposure levels (Carcanague et al., 2002).

Antimicrobial Activity

Several derivatives of this compound have been synthesized to explore their antimicrobial potential. For instance, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed in vitro antibacterial activity against various bacteria like Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans. These findings suggest a promising direction for developing new antimicrobial agents (Baviskar et al., 2013).

GLS Inhibition for Therapeutic Potential

The compound's analogs have been studied for their role as inhibitors of kidney-type glutaminase (GLS), an enzyme involved in cancer cell proliferation. For example, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated, revealing that some truncated analogs retained the potency of BPTES and presented an opportunity to improve aqueous solubility. These analogs showed potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

properties

IUPAC Name |

N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-14-6-5-7-15(12-14)20-17(22)13-23-18-19-10-11-21(18)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVHYAFOORAWPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)

![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)

![2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2356251.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)

![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)